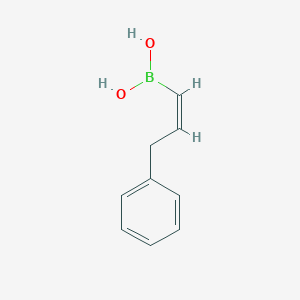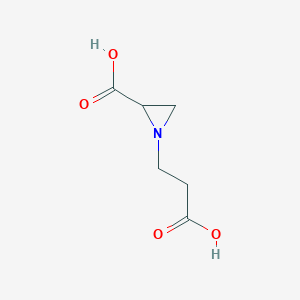![molecular formula C8H10O3 B11918046 4-Oxospiro[2.4]heptane-1-carboxylic acid CAS No. 371979-98-5](/img/structure/B11918046.png)
4-Oxospiro[2.4]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxospiro[24]heptane-1-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where a cyclopropane ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxospiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 4-Oxospiro[2.4]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-1-carboxylic acid: This compound is structurally similar but lacks the oxo group.
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Another related compound with an ester group instead of a carboxylic acid group.
Uniqueness
4-Oxospiro[24]heptane-1-carboxylic acid is unique due to its oxo group, which imparts different chemical reactivity and potential biological activity compared to its analogs
Properties
CAS No. |
371979-98-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
7-oxospiro[2.4]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11) |
InChI Key |
LKJSNXCDPCUMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)
![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)




![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)


